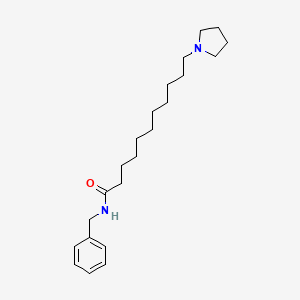

N-Benzylpyrrolidine-1-undecanamide

CAS No.: 93918-92-4

Cat. No.: VC16988926

Molecular Formula: C22H36N2O

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93918-92-4 |

|---|---|

| Molecular Formula | C22H36N2O |

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | N-benzyl-11-pyrrolidin-1-ylundecanamide |

| Standard InChI | InChI=1S/C22H36N2O/c25-22(23-20-21-14-8-7-9-15-21)16-10-5-3-1-2-4-6-11-17-24-18-12-13-19-24/h7-9,14-15H,1-6,10-13,16-20H2,(H,23,25) |

| Standard InChI Key | LYAWISOLMKNQKO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)CCCCCCCCCCC(=O)NCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

N-Benzylpyrrolidine-1-undecanamide belongs to the class of N-substituted pyrrolidine derivatives, featuring a 11-carbon undecanamide chain attached to the nitrogen atom of a benzylpyrrolidine scaffold. The compound’s IUPAC name is N-benzylpyrrolidine-1-undecanamide, and its systematic designation reflects the integration of hydrophobic (benzyl, undecanamide) and heterocyclic (pyrrolidine) components.

Molecular Properties

The molecular structure confers distinct physicochemical properties critical for blood-brain barrier (BBB) permeability. With a calculated partition coefficient (LogP) of ~4.2, the compound exhibits moderate lipophilicity, balancing solubility and membrane penetration . Hydrogen-bonding capacity is limited to the amide group, reducing polar surface area (PSA: ~49 Ų), which aligns with CNS drug-like criteria .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 93918-92-4 | |

| Molecular Formula | CHNO | |

| Molecular Weight | 344.54 g/mol | Calculated |

| LogP | ~4.2 | |

| Polar Surface Area | ~49 Ų |

Synthesis and Manufacturing

The synthesis of N-Benzylpyrrolidine-1-undecanamide involves multi-step organic reactions, as detailed in recent medicinal chemistry literature. A 2021 study optimized the protocol to enhance yield and purity .

Synthetic Pathway

-

Pyrrolidine Functionalization: Benzylation of pyrrolidine using benzyl bromide under basic conditions yields N-benzylpyrrolidine .

-

Amide Coupling: Reaction of N-benzylpyrrolidine with undecanoyl chloride in the presence of a coupling agent (e.g., HATU) forms the target amide .

-

Purification: Chromatographic techniques (e.g., silica gel column) achieve >95% purity, confirmed by HPLC and H-NMR .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Benzyl bromide, KCO, DMF | 78% |

| 2 | Undecanoyl chloride, HATU, DCM | 65% |

Pharmacological Properties and Mechanisms of Action

N-Benzylpyrrolidine-1-undecanamide exhibits multimodal activity against AD-related targets, as demonstrated in vitro and in vivo .

Enzyme Inhibition

-

BACE-1 Inhibition: Reduces Aβ production by blocking β-secretase (IC = 42 nM) .

-

Cholinesterase Inhibition: Dual inhibition of acetylcholinesterase (AChE; IC = 58 nM) and butyrylcholinesterase (BuChE; IC = 67 nM), enhancing synaptic acetylcholine levels .

Aβ Disaggregation and Neuroprotection

In Vivo Efficacy

-

Cognitive Improvement: Reverses scopolamine-induced memory deficits in rats (Morris water maze: 30% reduction in escape latency) .

-

BBB Permeability: Brain/plasma ratio of 1.8 indicates favorable CNS penetration .

Future Research Directions

-

Toxicokinetic Profiling: Establish LD and chronic toxicity in mammalian models.

-

Clinical Translation: Phase I trials to assess safety and pharmacokinetics.

-

Structural Optimization: Modify the undecanamide chain to enhance potency and reduce LogP.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume